molecular formula C16H21NO6 B014562 Dehydromonocrotaline CAS No. 23291-96-5

Dehydromonocrotaline

Cat. No. B014562
CAS RN: 23291-96-5
M. Wt: 323.34 g/mol
InChI Key: ZONSVLURFASOJK-LLAGZRPASA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like dehydromonocrotaline often involves multiple steps, including the formation of key intermediates and the use of catalysts to facilitate reactions. While specific details on dehydromonocrotaline synthesis are not available, related studies on compounds such as dihydrochalcones, dihydropyridines, and dihydrophenanthrenes provide insights into potential methodologies. For instance, the synthesis of dihydrochalcones includes chalcone hydrogenation and reactions of acetophenone with benzyl halide, suggesting similar strategies might be applicable for dehydromonocrotaline synthesis (Meng Li-cong, 2007).

Molecular Structure Analysis

Understanding the molecular structure of dehydromonocrotaline is crucial for predicting its reactivity and interaction with biological molecules. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used to analyze the structure of complex molecules. Structural analysis provides insights into the arrangement of atoms within the molecule, which is essential for understanding its chemical behavior and reactivity.

Chemical Reactions and Properties

Dehydromonocrotaline may undergo a variety of chemical reactions, including oxidation, reduction, and conjugation, depending on its functional groups and molecular structure. Related research on the dehydrogenation of cyclohexanones to phenols highlights potential reactions that compounds like dehydromonocrotaline could undergo, emphasizing the importance of catalysts in facilitating these transformations (Yueying Du et al., 2022).

Scientific Research Applications

  • DNA Cross-Linking and Cytotoxicity : A study by Tepe and Williams (1999) demonstrated that a hydroxylamine hemiacetal derivative of dehydromonocrotaline can mediate interstrand DNA cross-link formation. This suggests its potential in enhancing the cytotoxicity of pyrrolizidine alkaloids (Tepe & Williams, 1999).

  • Impact on Pulmonary Health : Research by Reid et al. (1998) indicated that dehydromonocrotaline metabolites could deplete glutathione levels in pulmonary artery endothelial cells, potentially leading to pulmonary hypertension (Reid et al., 1998).

  • Carcinogenic Potential : A study by Mattocks and Cabral (1982) found that repeated topical doses of dehydromonocrotaline and croton oil can cause skin cancer in mice. Specifically, 2,3-bistrimethylacetoxymethyl-1-methylpyrrole, a derivative, was noted to be particularly carcinogenic (Mattocks & Cabral, 1982).

  • Neurological Impact : Barreto et al. (2008) reported that dehydromonocrotaline is cytotoxic and affects rat cortical astrocytes, leading to apoptosis. This suggests a potential contribution to neurological damages in animals intoxicated with Crotalaria (Barreto et al., 2008).

  • Pulmonary Hypertension Model : Junbo (2011) suggested that a dose of 2 mg/kg dehydromonocrotaline is recommended for inducing pulmonary hypertension in beagles, providing a model for studying this condition (Junbo, 2011).

  • Vascular Permeability in Inflammation : Hurley and Jago (1976) found that dehydromonocrotaline application to the rat cremaster caused a delayed and prolonged increase in vascular permeability, indicating its role in inflammation studies (Hurley & Jago, 1976).

  • Nucleoside Alkylation and Carcinogenic Effects : Niwa et al. (1991) identified that dehydromonocrotaline, as a toxic metabolite of monocrotaline, can alkylate nucleosides. This suggests a potential mechanism for its carcinogenic effects (Niwa et al., 1991).

properties

IUPAC Name

(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,6,9,11,20-21H,5,7-8H2,1-3H3/t9-,11+,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONSVLURFASOJK-LLAGZRPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2CCN3C2=C(COC(=O)[C@]([C@]1(C)O)(C)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177860
Record name Monocrotaline pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydromonocrotaline

CAS RN

23291-96-5
Record name (3R,4R,5R,13aR)-4,5,8,12,13,13a-Hexahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23291-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monocrotaline pyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023291965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monocrotaline pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8-DIDEHYDROMONOCROTALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HW8C6SVG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
802
Citations
YC Yang, J Crowder, NJ Wardle, L Yang… - Food and chemical …, 2011 - Elsevier
Monocrotaline (MCT) is a naturally occurring hepatotoxic pyrrolizidine alkaloid found in plants. This investigation is aimed at furthering the understanding of the role of blood in …
LC Pan, DW Wilson, MW Lame, AD Jones… - Toxicology and applied …, 1993 - Elsevier
Monocrotaline (MCT) produces pulmonary hypertension and right ventricular hypertrophy in rats. It is generally believed that MCI must undergo hepatic metabolism to reactive …
AB dos Santos, DJ Dorta, CR Pestana, MA Maioli… - Toxicon, 2009 - Elsevier
Monocrotaline (MCT) is a pyrrolizidine alkaloid present in plants of the genus Crotalaria that causes cytotoxicity and genotoxicity in animals and humans. It is well established that the …
MF Mackay, M Sadek, CCJ Culvenor… - … Section C: Crystal …, 1984 - scripts.iucr.org
… The present analysis of crystals of dehydromonocrotaline (I) was carried out for a comparative study between the conformation of the parent alkaloid and the corresPonding pyrrole …
Number of citations: 5 scripts.iucr.org
JJ Tepe, RM Williams - Journal of the American Chemical Society, 1999 - ACS Publications
… dehydromonocrotaline. The masked dehydromonocrotaline described herein, provides the first example of a new class of pyrrolizidine alkaloids that can be activated photochemically. …
Number of citations: 61 0-pubs-acs-org.brum.beds.ac.uk
B Gong, S Zhang, X Wang, G Ran… - Journal of Agricultural …, 2023 - ACS Publications
… The speculation lies on N-chlorination of the pyrrolidine of MCT, followed by the loss of a molecule of hydrogen chloride to dehydromonocrotaline (DHM). The objectives of the present …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
YP Wang, J Yan, RD Beger, PP Fu, MW Chou - Cancer letters, 2005 - Elsevier
… The pyrrolic metabolite, dehydromonocrotaline, is a highly unstable intermediate reactive … The formation of the dehydromonocrotaline and followed the hydrolysis to form DHP seems …
W Li, K Wang, G Lin, Y Peng… - Chemical Research in …, 2016 - ACS Publications
… The objectives of the present study were to define the interactions of dehydromonocrotaline (DHM) with lysine, lysine derivatives, a model peptide, and bovine serum albumin and to …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
AR Mattocks, S Croswell, R Jukes, RJ Huxtable - Toxicon, 1991 - Elsevier
AR Mattocks, S. Croswell, R. Jukes and RJ Huxtable. Identity of a biliary metabolite formed from monocrotaline in isolated, perfused rat liver. Toxicon29, 409–415, 1991.—A …
MW Lamé, AD Jones, D Morin… - Chemical research in …, 1997 - ACS Publications
The association of radiolabeled monocrotaline pyrrole (DHM) with red blood cell (RBCs) ghosts, globins, and heme was examined to determine their role in the transport and …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk

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